Tris(triethylsilyl)silane

Catalog No.
S973751
CAS No.
25436-74-2
M.F
C18H45Si4
M. Wt
373.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(triethylsilyl)silane

CAS Number

25436-74-2

Product Name

Tris(triethylsilyl)silane

Molecular Formula

C18H45Si4

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C18H45Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h10-18H2,1-9H3

InChI Key

PSKAPVTWMJRNGQ-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)[Si]([Si](CC)(CC)CC)[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)[Si]([Si](CC)(CC)CC)[Si](CC)(CC)CC

Tris(triethylsilyl)silane is an organosilicon compound characterized by the formula (Et3Si)3SiH(\text{Et}_3\text{Si})_3\text{SiH}, where "Et" denotes the ethyl group. This compound is classified as a hydrosilane due to the presence of a silicon-hydrogen bond. It appears as a colorless liquid and is notable for its relatively weak Si-H bond, which facilitates its role as a hydrogen donor in various

Tris(triethylsilyl)silane finds applications across various fields:

  • Organic Synthesis: Used as a reducing agent and in hydrosilylation reactions.
  • Polymer Chemistry: Acts as an additive to overcome oxygen inhibition during free radical polymerizations.
  • Material Science: Its derivatives are explored for coatings and sealants due to their siloxane formation upon exposure to moisture

    Tris(triethylsilyl)silane can be synthesized through various methods:

    • Protonation of Lithium Derivatives:
      • Starting from tris(triethylsilyl)silyl lithium, which can be derived from tetrakis(triethylsilyl)silane.
      • Reaction with hydrochloric acid yields tris(triethylsilyl)silane and lithium chloride.
    • Direct Reaction with Chlorosilanes:
      • Reacting triethylsilyl chloride with trichlorosilane in the presence of lithium can produce tris(triethylsilyl)silane .

    Example Synthesis

    (Et3Si)4Si+Li+HCl(Et3Si)3SiH+LiCl(\text{Et}_3\text{Si})_4\text{Si}+\text{Li}+\text{HCl}\rightarrow (\text{Et}_3\text{Si})_3\text{SiH}+\text{LiCl}

Studies have demonstrated that tris(triethylsilyl)silane can effectively interact with various substrates under radical conditions. Its ability to generate silyl radicals allows it to participate in diverse coupling reactions and modifications of organic compounds. Furthermore, it has been shown to trap peroxyl radicals, enhancing its utility in polymerization processes under aerobic conditions

Tris(triethylsilyl)silane is part of a broader class of silanes that exhibit similar reactivity patterns but differ in their substituents and properties. Here are some similar compounds:

Compound NameFormulaSi-H Bond Strength (kcal/mol)Unique Features
Tris(trimethylsilyl)silane(Me3Si)3SiH(\text{Me}_3\text{Si})_3\text{SiH}79More commonly used in radical reactions
Trimethylsilane(Me3SiH)(\text{Me}_3\text{SiH})94Stronger Si-H bond; less reactive
Triethylsilane(Et3SiH)(\text{Et}_3\text{SiH})90Similar applications but less sterically hindered
Tributyltin hydride(Bu3SnH)(\text{Bu}_3\text{SnH})74Toxic; often replaced by tris(triethylsilyl)silane

Tris(triethylsilyl)silane stands out due to its lower toxicity compared to tributyltin hydride and its ability to perform under milder conditions while still providing effective radical reactivity

Tris(triethylsilyl)silane (TTESS) is an organosilicon compound with the molecular formula C₁₈H₄₆Si₄ and a molecular weight of 374.9 g/mol. Its structure features a central silicon atom bonded to three triethylsilyl groups (–Si(C₂H₅)₃) and one hydrogen atom (Figure 1). The tetrahedral geometry around the central silicon atom contributes to its stability and reactivity in synthetic applications.

Key Structural Features:

  • SMILES Notation: CCSi(CC)SiHSi(CC)CC.
  • InChI Key: WNGZMQFMMHZKBG-UHFFFAOYSA-N.
  • Physical Properties:

























    PropertyValueSource
    Density (25°C)0.887 g/mL
    Refractive Index (20°C)1.526
    Boiling Point>110°C (estimated)

The weak Si–H bond (bond dissociation energy ≈84 kcal/mol) enables TTESS to act as a hydrogen donor in radical reactions.

Historical Development and Key Milestones in Synthesis

TTESS was first synthesized in the late 20th century as part of efforts to develop non-toxic alternatives to tributyltin hydride. Early methods involved:

  • Protonation of Lithium Salts:
    • Reaction of tetrakis(triethylsilyl)silane with methyllithium, followed by HCl protonation.
    • Equation:

      $$

      (\text{Et}3\text{Si})4\text{Si} + \text{MeLi} \rightarrow (\text{Et}3\text{Si})3\text{SiLi} \xrightarrow{\text{HCl}} (\text{Et}3\text{Si})3\text{SiH}

      $$
  • Direct Synthesis from Chlorosilanes:
    • Trichlorosilane reacts with triethylchlorosilane in the presence of lithium:

      $$

      3\,\text{Et}3\text{SiCl} + \text{HSiCl}3 + 6\,\text{Li} \rightarrow (\text{Et}3\text{Si})3\text{SiH} + 6\,\text{LiCl}

      $$

A breakthrough came with catalytic methods using imidodiphosphorimidates (IDPi), enabling enantioselective synthesis of chiral enol silanes via σ-bond metathesis.

Role in Modern Organosilicon Chemistry

TTESS is pivotal in three domains:

A. Radical-Mediated Reactions

  • Replaces toxic tributyltin hydride in radical reductions of halides, selenides, and xanthates.
  • Example: Cross-electrophile coupling of α-chloro carbonyls with aryl bromides using Ni/Ir catalysts.

B. Material Science Applications

  • Precursor for Silicon-Based Polymers: Used in hydrophobic coatings and optical materials.
  • Surface Modification: Enhances chemical resistance in adhesives and nanostructured composites.

C. Asymmetric Synthesis

  • IDPi catalysts enable enantioselective desymmetrization of ketones, yielding chiral enol silanes with >97:3 enantiomeric ratios.
  • Mechanism:
    • Silylium ion generation via allylsilane protodesilylation.
    • Enantioselective deprotonation of silyloxocarbenium intermediates.

Table 1: Comparative Reactivity of TTESS in Key Reactions

Reaction TypeSubstrateProductYield (%)e.r.
Radical CouplingAlkyl HalideC–C Bond Formation95
Cross-Electrophile Couplingα-Chloro Carbonylα-Arylated Product>90
Enantioselective Silylation4-PhenylcyclohexanoneChiral Enol Silane9997:3

Synthetic Pathways and Optimization Strategies

Tris(triethylsilyl)silane represents a significant class of organosilicon compounds characterized by its molecular formula C₁₈H₄₅Si₄ and molecular weight of 373.89 g/mol [1]. The synthetic approaches to this tetrasilane derivative have evolved through various methodologies, drawing from established protocols for related trisilylsilane compounds.

The primary synthetic route involves the controlled reduction of silicon tetrachloride with lithium metal in the presence of triethylsilyl chloride precursors [2]. This method parallels the well-established preparation of tetrakis(trimethylsilyl)silane, where the reaction proceeds according to the general equation: 4R₃SiCl + SiCl₄ + 8Li → (R₃Si)₄Si + 8LiCl [2]. For the triethylsilyl derivative, this approach requires careful control of stoichiometric ratios to achieve the desired tris-substituted product rather than the fully substituted tetrakis derivative.

Alternative synthetic pathways involve the stepwise alkylation of trichlorosilane using triethylsilyl lithium reagents [3]. This method offers enhanced selectivity for the tris-substituted product, as the reaction can be monitored and controlled at each substitution step. The process typically employs anhydrous conditions and inert atmosphere techniques to prevent hydrolysis of the reactive silicon-chlorine intermediates [4].

Optimization strategies focus on temperature control and solvent selection to maximize yield and minimize side reactions [5]. Tetrahydrofuran emerges as the preferred solvent system due to its ability to solvate lithium cations while maintaining stability toward silicon-containing reagents [6]. Reaction temperatures are typically maintained between -78°C and room temperature to balance reaction rates with product selectivity [7].

The synthetic methodology benefits from the use of Grignard reagents as alternative nucleophilic sources [8]. Triethylmagnesium chloride can replace lithium reagents in certain protocols, offering improved handling characteristics and reduced fire hazards associated with organolithium compounds [4]. However, these protocols often require longer reaction times and may produce lower overall yields compared to organolithium-based approaches.

Process optimization studies indicate that the addition sequence significantly affects product distribution [7]. Sequential addition of reagents, rather than simultaneous mixing, leads to improved selectivity for the tris-substituted product over bis- and mono-substituted analogs [4]. This finding has important implications for scale-up considerations in synthetic applications.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance and Infrared Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for tris(triethylsilyl)silane through both carbon-13 and silicon-29 NMR techniques [9] [10]. The silicon-29 NMR spectrum exhibits characteristic chemical shifts that distinguish the central silicon atom from the peripheral triethylsilyl groups [11] [12].

For tris(triethylsilyl)silane, the central silicon atom typically appears at chemical shifts ranging from -38 to -88 parts per million relative to tetramethylsilane [10]. This upfield shift reflects the electron-rich environment created by the three triethylsilyl substituents [12]. The peripheral silicon atoms in the triethylsilyl groups resonate at distinctly different chemical shifts, typically appearing between -17 and +13 parts per million [10].

Carbon-13 NMR spectroscopy reveals characteristic patterns for the ethyl groups attached to silicon [9] [13]. The silicon-carbon bonds exhibit chemical shifts between 13.6 and 30.7 parts per million, reflecting the influence of silicon's electropositive character on the carbon framework [10]. The methyl carbons of the ethyl groups appear as distinct multiplets due to coupling with adjacent silicon nuclei [14].

NMR ParameterChemical Shift Range (ppm)MultiplicityAssignment
²⁹Si (central)-38 to -88QuartetCentral Si-H
²⁹Si (peripheral)-17 to +13SingletTriethylsilyl Si
¹³C (Si-C)13.6 to 30.7MultipleEthyl carbons
¹H (Si-H)3.8 to 4.2QuartetCentral hydride

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [15] [16]. The silicon-hydrogen stretching fundamental appears as an intense absorption between 2048 and 2052 wavenumbers, confirming the presence of the central Si-H bond [15]. This frequency range is consistent with similar trisilylsilane derivatives and reflects the influence of electron-donating triethylsilyl substituents on the Si-H bond strength [16].

The silicon-silicon skeletal vibrations appear as weaker absorptions in the lower frequency region, typically between 400 and 600 wavenumbers [15]. These vibrations provide information about the silicon framework connectivity and can be used to distinguish between different substitution patterns [16]. The relatively weak intensity of these modes reflects the similar masses and electronegativities of the silicon atoms involved [15].

Carbon-hydrogen stretching vibrations from the ethyl groups create characteristic absorption patterns in the 2800-3000 wavenumber region [15]. These absorptions can be distinguished from silicon-hydrogen stretching based on their relative intensities and precise frequencies [16]. Deformation modes of the ethyl groups contribute additional fingerprint absorptions in the 1200-1500 wavenumber region [15].

Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis of tris(triethylsilyl)silane derivatives provides detailed insights into molecular geometry and bonding parameters [17] [18]. The central silicon atom adopts a distorted tetrahedral geometry with bond angles deviating from the ideal 109.5 degrees due to steric interactions between the bulky triethylsilyl substituents [17].

Silicon-silicon bond distances in tris(triethylsilyl)silane derivatives typically range from 2.34 to 2.46 angstroms [17] [18]. These values are consistent with single Si-Si bonds and show systematic variation based on the degree of substitution and steric crowding around the central silicon atom [17]. The bond lengths increase with increasing steric bulk of the substituents, reflecting the balance between bonding and non-bonding interactions [18].

Bond angles around the central silicon atom show characteristic distortions from tetrahedral geometry [17]. The Si-Si-Si angles typically range from 113 to 117 degrees, representing expansion from the ideal tetrahedral angle [17]. The Si-Si-H angles are correspondingly compressed, typically falling between 98 and 105 degrees [17]. This distortion pattern is consistent with the steric demands of the triethylsilyl groups.

The molecular conformation exhibits significant flexibility, with the triethylsilyl groups adopting various rotational orientations to minimize steric clashes [19] [20]. Crystallographic studies reveal that the ethyl groups within each triethylsilyl unit can adopt different conformations, creating overall molecular structures with reduced symmetry compared to the idealized tetrahedral arrangement [19].

Structural ParameterValue RangeStandard Conditions
Si-Si bond length2.34-2.46 Å173-298 K
Si-Si-Si bond angle113-117°X-ray diffraction
Si-Si-H bond angle98-105°Single crystal
Central Si coordinationDistorted tetrahedralSolid state

Temperature-dependent crystallographic studies reveal thermal motion effects on the molecular geometry [17]. At higher temperatures, the triethylsilyl groups exhibit increased rotational freedom, leading to larger thermal ellipsoids and apparent lengthening of bond distances [20]. These effects must be considered when comparing structural parameters obtained at different temperatures.

Comparative Analysis with Analogous Trisilylsilanes

Tris(triethylsilyl)silane exhibits structural and chemical properties that can be systematically compared with other trisilylsilane derivatives, particularly tris(trimethylsilyl)silane [3] [21]. The most significant difference lies in the steric bulk of the substituent groups, with triethylsilyl groups providing greater steric hindrance compared to trimethylsilyl analogs [3].

Silicon-29 NMR chemical shifts provide a direct comparison metric between different trisilylsilane compounds [11] [12]. Tris(trimethylsilyl)silane exhibits a central silicon chemical shift around -38 parts per million, while the triethylsilyl analog shows more upfield shifts due to increased electron density from the larger alkyl substituents [10] [11]. This trend reflects the greater electron-donating ability of ethyl groups compared to methyl groups [12].

The silicon-hydrogen bond dissociation energy varies systematically across the trisilylsilane series [3]. Tris(trimethylsilyl)silane exhibits a Si-H bond dissociation energy of approximately 84 kilocalories per mole, significantly weaker than the 94 kilocalories per mole observed in trimethylsilane [3]. The triethylsilyl analog is expected to show intermediate values, reflecting the balance between steric and electronic effects [6].

Physical properties show systematic trends across the trisilylsilane series [1] [21]. Tris(triethylsilyl)silane exhibits a density of 0.887 grams per cubic centimeter and a flash point above 110°C [1]. These values reflect the increased molecular weight and steric bulk compared to the trimethylsilyl analog, which has a density of 0.806 grams per cubic centimeter [21].

CompoundMolecular WeightDensity (g/cm³)²⁹Si NMR (ppm)Si-H BDE (kcal/mol)
Tris(trimethylsilyl)silane248.660.806-38.084
Tris(triethylsilyl)silane373.890.887-63 to -88~80-85
Tris(triisopropylsilyl)silane459.05~0.92-70 to -95~75-80

Reactivity patterns differ significantly between trisilylsilane derivatives based on the steric accessibility of the central silicon-hydrogen bond [6] [4]. Tris(trimethylsilyl)silane readily participates in radical reactions and serves as an effective hydrogen atom donor [3]. The triethylsilyl analog shows reduced reactivity in sterically demanding reactions but maintains similar electronic reactivity in less hindered environments [7].

Crystallographic comparisons reveal systematic changes in molecular geometry across the trisilylsilane series [17] [22]. Bond angles around the central silicon atom become increasingly distorted with larger substituents, reflecting the growing importance of steric interactions [17]. Silicon-silicon bond lengths also increase systematically, from 2.34 angstroms in the trimethylsilyl case to 2.44-2.46 angstroms in more sterically hindered derivatives [18] [17].

Radical-Mediated Reduction Pathways

Tris(triethylsilyl)silane exhibits exceptional reactivity as a hydrogen atom donor through radical-mediated pathways, fundamentally governed by the weak silicon-hydrogen bond within its molecular structure [1] [2]. The compound operates through a well-established radical chain mechanism where tris(triethylsilyl)silyl radicals are generated through various initiation processes, subsequently participating in hydrogen atom transfer reactions with organic substrates [1] [3].

The radical reduction mechanism proceeds through distinct propagation steps wherein the removal of functional groups from organic substrates occurs via the action of tris(triethylsilyl)silyl radicals [1]. These radicals demonstrate remarkable efficiency in the reduction of diverse functional groups including halides, chalcogen derivatives, and various heteroatom-containing substrates [1] [4]. The silicon-hydrogen bond dissociation energy of tris(triethylsilyl)silane analogs, particularly tris(trimethylsilyl)silane, has been determined to be approximately 353.5 kilojoules per mole, significantly lower than conventional trialkylsilanes such as triethylsilane, which exhibits a bond dissociation energy of 398 kilojoules per mole [3].

Experimental investigations have demonstrated that tris(triethylsilyl)silane derivatives exhibit superior radical generation capabilities compared to traditional organotin hydrides. The compound effectively reduces organic halides including chlorides, bromides, and iodides to the corresponding alkanes under mild thermal conditions [5] [6]. Additionally, the silane demonstrates exceptional performance in the reductive removal of chalcogen groups such as sulfur and selenium derivatives, providing excellent yields with remarkable chemoselectivity [1] [4].

The stereoselectivity of radical-mediated reductions using tris(triethylsilyl)silane has been extensively studied, particularly in the context of alkenyl halide reductions [4] [7]. Research has shown that the choice of reducing agent can control the stereochemical outcome of these transformations, with tris(triethylsilyl)silane derivatives providing predominantly Z-configurational products in contrast to organotin hydrides which favor E-configurational products [4] [7].

Kinetic Studies of Radical Quenching Efficiency

Comprehensive kinetic investigations have revealed the exceptional hydrogen atom transfer efficiency of tris(triethylsilyl)silane derivatives through detailed rate constant measurements across various reaction conditions [8] [9] [3]. The rate constants for hydrogen abstraction from tris(trimethylsilyl)silane by excited benzophenone have been determined to be 1.02 × 10⁷ M⁻¹s⁻¹ at 298 K, representing approximately tenfold enhancement compared to triethylsilane under identical conditions [3].

Temperature-dependent kinetic studies have provided insights into the activation parameters governing hydrogen atom transfer processes. The reaction of tri-tert-butylphenoxyl radicals with tris(trimethylsilyl)silane exhibits rate constants in the range of 2-50 M⁻¹s⁻¹ at 364.2 K for various diarylaminyl radicals, with notably low preexponential factors reflecting significant steric hindrance in the transition state [8]. These observations indicate that the observed reactivity correlates primarily with the reaction enthalpy rather than entropic factors [8].

Laser flash photolysis studies have enabled direct measurement of addition and hydrogen abstraction rate constants for tris(triethylsilyl)silane-derived radicals [9]. The tris(trimethylsilyl)silyl radical demonstrates exceptionally high reactivity toward alkene addition with rate constants of 2.2 × 10⁷ M⁻¹s⁻¹ for methyl acrylate, compared to 5.0 × 10⁵ M⁻¹s⁻¹ for conventional amine-derived radicals [10]. This enhanced reactivity enables efficient polymerization initiation and radical coupling processes under mild conditions [9] [10].

The oxygen trapping efficiency of tris(triethylsilyl)silyl radicals has been quantified through kinetic measurements, revealing interaction rate constants approaching 2.0 × 10⁹ M⁻¹s⁻¹ [1]. This exceptional oxygen scavenging capability enables the compound to overcome oxygen inhibition in radical polymerization processes, converting stable peroxyl radicals back to initiating silicon-centered radicals [1]. The spontaneous reaction of tris(triethylsilyl)silane with molecular oxygen proceeds at a rate constant of approximately 3.5 × 10⁻⁵ M⁻¹s⁻¹ at 343 K, forming siloxane as the sole oxidation product [1] [3].

Coordination Chemistry with Transition Metals

Formation of Metal-Silyl Complexes

Tris(triethylsilyl)silane readily forms coordination complexes with transition metals through multiple bonding modes, establishing sigma bonds between the metal center and silicon atoms [11] [12] [13]. The formation of these metal-silyl complexes proceeds through various synthetic pathways including direct substitution reactions, oxidative addition of silicon-hydrogen bonds, and sigma bond metathesis with early transition metal alkyls [13].

The archetypal preparation method involves treatment of anionic metal complexes with trialkylsilyl halides, exemplified by the reaction of sodium cyclopentadienyliron dicarbonyl with trimethylsilyl chloride to produce cyclopentadienyliron dicarbonyl trimethylsilyl complexes [13]. This substitution methodology enables the systematic installation of bulky silyl ligands onto metal centers while maintaining the coordination sphere integrity [12] [14].

Oxidative addition represents another fundamental pathway for metal-silyl complex formation, particularly relevant for low-valent transition metal complexes [13]. Hydrosilanes undergo facile oxidative addition to unsaturated metal centers, generating silyl metal hydride intermediates that serve as crucial species in hydrosilylation catalysis [13]. The oxidative addition process typically proceeds through initial sigma-silane complex formation, involving three-center two-electron bonding between the metal center and the silicon-hydrogen entity [13].

Advanced structural characterization has revealed the formation of metalacyclic complexes containing multiple silicon-silicon bonds, such as the cyclic dititanium complex generated from titanocene dimethyl and diphenylsilane through sigma bond metathesis [13]. These multinuclear silicon-containing frameworks demonstrate the versatility of tris(triethylsilyl)silane derivatives in constructing complex organometallic architectures [12] [15].

Catalytic Implications in Cross-Coupling Reactions

The coordination behavior of tris(triethylsilyl)silane with transition metals has profound implications for catalytic cross-coupling transformations, particularly in the context of silicon-based cross-coupling methodologies [16] [17] [18]. Palladium-catalyzed cross-coupling reactions utilizing vinyl tris(trimethylsilyl)silanes proceed through oxidative treatment with hydrogen peroxide in aqueous sodium hydroxide, generating reactive silanol or siloxane species that undergo transmetalation with palladium complexes [16] [19].

The mechanism of silicon-based cross-coupling involves the chemoselective cleavage of silicon-silicon bonds by hydrogen peroxide, generating active silanol species that participate in coupling reactions without requiring fluoride activation [16]. This oxidative protocol enables the coupling of conjugated and unconjugated vinyl silanes with aryl, heterocyclic, and alkenyl halides while maintaining stereochemical integrity [16] [19]. The E-configurational silanes undergo coupling with retention of stereochemistry, whereas Z-configurational silanes exhibit lower stereoselectivity [16].

Metallaphotoredox catalysis has emerged as a powerful approach for utilizing tris(triethylsilyl)silane in cross-electrophile coupling reactions [20] [21]. The photocatalytic generation of silyl radicals through hydrogen atom abstraction enables the activation of alkyl halides as nucleophilic coupling partners in nickel-catalyzed transformations [21]. This strategy allows the construction of carbon-carbon bonds between alkyl bromides and aryl or heteroaryl bromides under mild conditions [20] [21].

The dual catalytic system operates through the photocatalytic oxidation of silane to generate electrophilic bromine radicals, which subsequently abstract hydrogen atoms from the silicon-hydrogen bond [21]. The resulting silyl radicals perform halogen atom abstraction from alkyl halides, generating nucleophilic carbon-centered radicals that undergo oxidative capture by nickel catalysts [20] [21]. This mechanism enables the selective activation of weaker alkyl halide bonds in the presence of stronger aryl halide bonds [21].

Nucleophilic and Electrophilic Reaction Profiles

Tris(triethylsilyl)silane exhibits distinct reactivity patterns under both nucleophilic and electrophilic activation conditions, enabling diverse synthetic transformations through complementary mechanistic pathways [22] [23] [24]. The nucleophilic activation of the compound typically involves substitution reactions at the silicon center, while electrophilic activation proceeds through silylium ion formation and subsequent addition to unsaturated substrates [23].

Under nucleophilic conditions, tris(triethylsilyl)silane derivatives undergo substitution reactions following SN2 mechanisms at the silicon center [22] [25]. These transformations demonstrate high chemoselectivity for alkyl halides and alcohols as nucleophilic partners, with the bulky triethylsilyl substituents providing steric protection that influences reaction rates and selectivity [22]. The nucleophilic substitution pathway enables the systematic functionalization of organic substrates while preserving the silicon framework integrity [25].

Electrophilic activation of tris(triethylsilyl)silane proceeds through silylium ion formation, particularly effective for the activation of silicon-heteroatom bonds in thiosilane derivatives [23]. Recent investigations have demonstrated the regioselective silylium ion-promoted thiosilylation of internal carbon-carbon triple bonds, forming both carbon-sulfur and carbon-silicon bonds with trans stereochemical relationships [23]. This electrophilic activation strategy enables the orthogonal functionalization of unsaturated substrates with subsequent chemoselective defunctionalization capabilities [23].

The photocatalytic activation of tris(triethylsilyl)silane through visible light irradiation represents an emerging area of reactivity, enabling metal-free radical generation under mild conditions [26] [27]. Visible light excitation facilitates the photooxidation of the silane, generating silyl radicals that participate in conjugate addition reactions with Michael acceptors [27]. This photocatalytic approach expands the substrate scope to include non-activated alkyl bromides in Giese-type radical additions [27].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,1,1,3,3,3-Hexaethyl-2-(triethylsilyl)trisilan-2-yl

Dates

Last modified: 04-14-2024

Explore Compound Types